

Advanced Comparative Guide: Substituted Pyrazole-Carboxamides as Next-Gen SDHIs

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Compound of Interest

Compound Name: (3-Chloro-5-methylpyridin-2-
YL)methanamine

CAS No.: 1211529-71-3

Cat. No.: B2457804

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Executive Summary

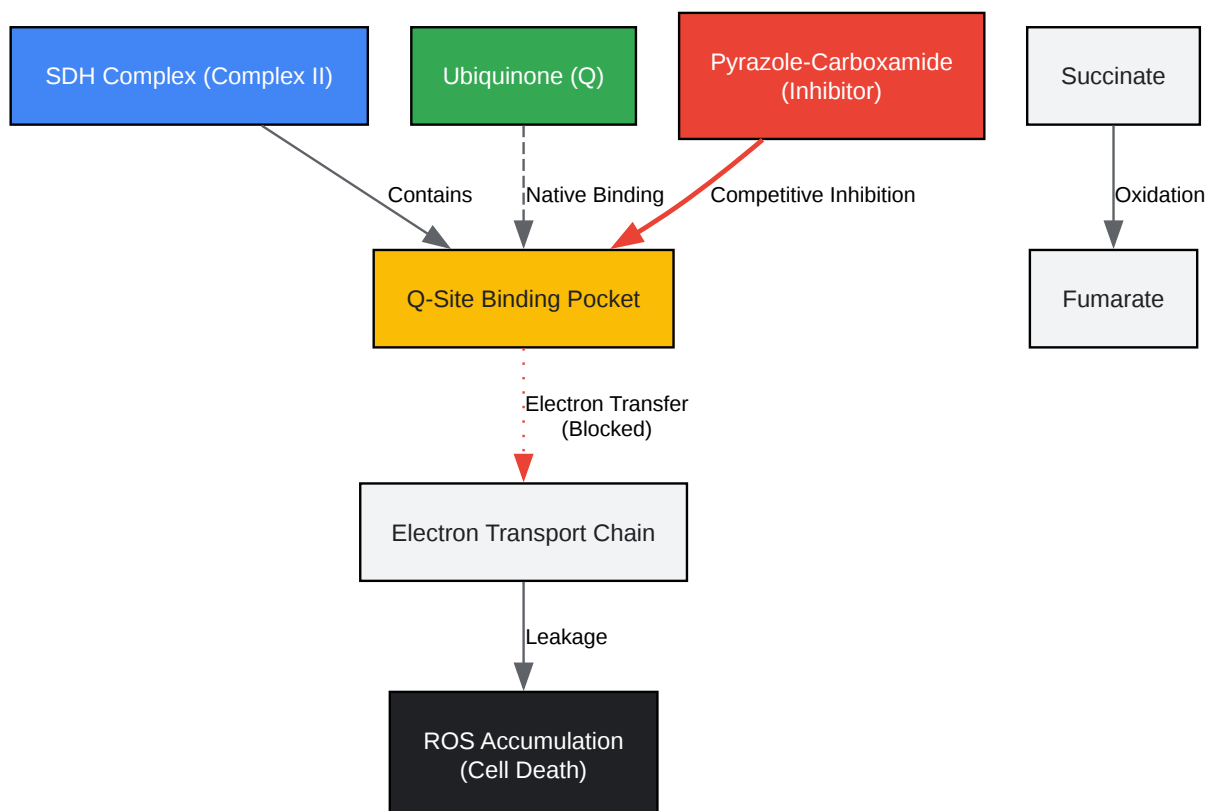
The emergence of resistance against Quinone outside Inhibitors (QoIs) and older Carboxamides has necessitated the evolution of Succinate Dehydrogenase Inhibitors (SDHIs). Substituted pyrazole-carboxamides represent the forefront of this evolution, offering superior binding affinity to the ubiquinone-binding site (Q-site) of Complex II. This guide provides a technical comparison of novel pyrazole-carboxamide derivatives against industry standards (Boscalid, Fluxapyroxad), supported by experimental data, Structure-Activity Relationship (SAR) logic, and validated protocols.

Mechanism of Action: The SDHI Pathway

Pyrazole-carboxamides function by disrupting the mitochondrial tricarboxylic acid (TCA) cycle. [1] Unlike earlier generation carboxamides, the pyrazole core allows for optimized steric fit within the hydrophobic pocket of the SDH enzyme.

Mechanistic Cascade

- Binding: The inhibitor competes with ubiquinone for the Q-site in the SQR (Succinate:Ubiquinone Oxidoreductase) complex.
- Blockade: Electron transfer from Iron-Sulfur clusters [2Fe-2S] to ubiquinone is physically blocked.
- Metabolic Arrest: Oxidation of succinate to fumarate halts.
- ROS Generation: Leaked electrons react with molecular oxygen, generating Superoxide (), leading to lipid peroxidation and membrane collapse.



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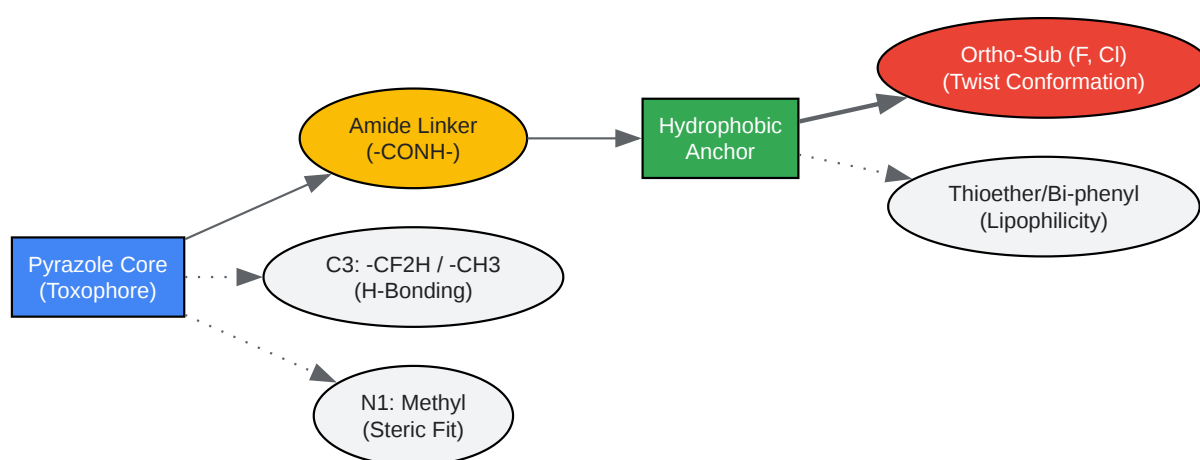
Figure 1: Mechanistic pathway of SDH inhibition by pyrazole-carboxamides, highlighting the competitive blockade at the Q-site.

Structure-Activity Relationship (SAR) Analysis

The efficacy of pyrazole-carboxamides hinges on three structural domains: the Toxophore (Pyrazole-amide), the Linker, and the Hydrophobic Anchor.

Key SAR Findings

- The Pyrazole Core: A methyl group at N-1 and a difluoromethyl () group at C-3 are critical for hydrogen bonding with residues (e.g., Trp173, Tyr58) in the binding pocket.
- The Linker: An amide bond is non-negotiable. Reversing the amide (retro-amide) often leads to loss of activity.
- The Hydrophobic Anchor:
 - Ortho-substitution: Steric bulk (e.g., F, Cl, or Methyl) at the ortho-position of the phenyl ring forces the molecule into an orthogonal conformation, crucial for fitting into the "slot-like" Q-site.
 - Thioether Introduction: Replacing ether linkages with thioethers (e.g., benzyl sulfide) significantly enhances lipophilicity and membrane permeability (Compound 8e).



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Figure 2: SAR logic flow demonstrating the critical structural requirements for high-affinity SDH inhibition.

Comparative Performance Data

The following data compares novel synthesized derivatives against commercial standards Boscalid and Fluxapyroxad.

Table 1: In Vitro Antifungal Activity ()

Target Organism: *Rhizoctonia solani* (Rice Sheath Blight)[2]

Compound ID	Structure Class	(g/mL)	Relative Potency (vs Boscalid)	Reference
8e	Benzyl-sulfide Pyrazole	0.012	38.6x	[1]
SCU3038	Diarylamine Pyrazole	0.016	29.0x	[2]
7ai	Isoxazolol Pyrazole	0.37	1.25x	[4]
Fluxapyroxad	Commercial Standard	0.036	12.8x	[1]
Boscalid	Commercial Standard	0.464	1.0x (Baseline)	[1]

Table 2: Enzymatic Inhibition ()

Target Enzyme: Succinate Dehydrogenase (SDH) from *R. solani*

Compound	(M)	Interpretation
8e	1.30	Comparable to Fluxapyroxad; Superior to Boscalid.[3]
Fluxapyroxad	0.35	Extremely tight binding; High intrinsic potency.
Boscalid	1.53	Moderate binding affinity.
E1	3.30	Good affinity, driven by oxime ether interaction.

Analysis: Compound 8e demonstrates that the introduction of a benzyl sulfide moiety significantly lowers the

, likely due to improved cellular uptake compared to the more rigid bi-phenyl structure of Boscalid.

Experimental Protocols

Protocol A: Synthesis of Pyrazole-Carboxamides

Objective: To synthesize target amides via nucleophilic acyl substitution.

- Activation: Dissolve substituted pyrazole-carboxylic acid (1.0 eq) in anhydrous toluene. Add Thionyl Chloride (, 3.0 eq) and a catalytic drop of DMF.
- Reflux: Heat to 80°C for 4-6 hours. Monitor gas evolution (,).
- Evaporation: Remove solvent and excess under reduced pressure to yield the acid chloride intermediate.

- Coupling: Dissolve the corresponding aniline/amine (1.0 eq) and Triethylamine (, 1.2 eq) in dry THF at 0°C.
- Addition: Dropwise add the acid chloride (dissolved in THF) to the amine solution. Stir at Room Temperature (RT) for 8-12 hours.
- Workup: Quench with water, extract with Ethyl Acetate (3x). Wash organic layer with 1N HCl, then sat. , then Brine.
- Purification: Recrystallize from Ethanol or purify via Silica Gel Column Chromatography (Hexane:EtOAc gradient).

Protocol B: Mycelial Growth Inhibition Assay (Poisoned Food Technique)

Objective: Determine

values against phytopathogenic fungi.

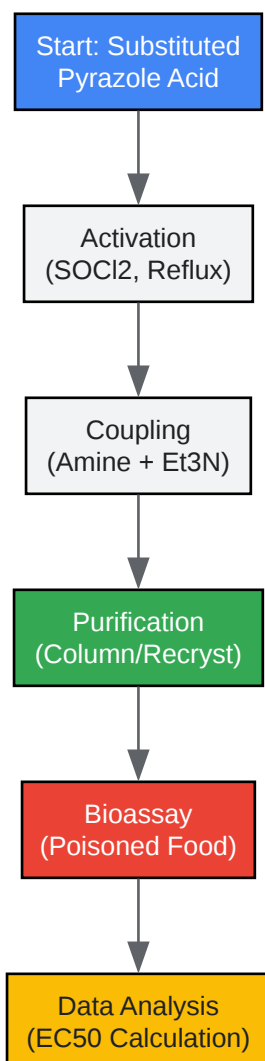
- Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave at 121°C for 20 min.
- Compound Integration: Dissolve test compounds in DMSO. Add to molten PDA (cooled to 50°C) to achieve serial concentrations (e.g., 50, 25, 12.5, 6.25, ... g/mL). Ensure final DMSO concentration is <1%.
- Plating: Pour 15 mL of medicated media into sterile petri dishes. Allow to solidify.
- Inoculation: Place a 5mm mycelial plug (from active margin of a 4-day old culture) in the center of the plate.
- Incubation: Incubate at 25°C in the dark for 48-72 hours (until control plates reach 3/4 growth).
- Measurement: Measure colony diameter (cross-method). Calculate inhibition rate (

):

(Where C = Control diameter, T = Treatment diameter).

- Calculation: Regress inhibition rate vs. $\log[\text{concentration}]$ to derive

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Figure 3: Step-by-step experimental workflow from chemical synthesis to biological validation.

References

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- Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase. *Journal of Agricultural and Food Chemistry* (2022).[4]
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- [4. Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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